molecular formula C8H15N3 B1322653 2-(4-Ethylpiperazin-1-yl)acetonitrile CAS No. 90206-22-7

2-(4-Ethylpiperazin-1-yl)acetonitrile

Cat. No. B1322653
CAS RN: 90206-22-7
M. Wt: 153.22 g/mol
InChI Key: HUOKGKBTYCFARR-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)acetonitrile, also known as 4-EPAC, is an organic compound belonging to the class of piperazines. It is a colorless liquid with a faint odor, and is soluble in water and ethanol. 4-EPAC has many applications in scientific research, including as a reagent in organic synthesis and as a biochemical probe in studies of enzyme mechanisms. In addition, 4-EPAC has been used as a biochemical tool to study the physiological effects of various drugs and toxins.

Scientific Research Applications

Anticancer Activity

2-(4-Ethylpiperazin-1-yl)acetonitrile and its derivatives have been investigated for their potential anticancer activities. For instance, a study by Sa̧czewski et al. (2006) synthesized a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, which showed notable activity against the melanoma MALME-3 M cell line, identifying them as candidates for further development in cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Potential Nootropic Agents

The compound's derivatives have also been explored in the context of nootropic (cognitive enhancer) agents. Valenta et al. (1994) conducted a study on synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which included derivatives of 2-(4-Ethylpiperazin-1-yl)acetonitrile. These compounds were tested for their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Antimicrobial Activity

Zaidi et al. (2021) synthesized a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, which were screened for their antimicrobial activities. Some of these compounds were found to be as effective, if not more, than conventional medicines, indicating the potential of 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives in antimicrobial research (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Antifungal Activity

A study by Jin et al. (2015) involved the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles. These compounds demonstrated significant in vitro antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, highlighting another area of potential application for 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives (Jin, Li, Li, Jin, & Jiang, 2015).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOKGKBTYCFARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627581
Record name (4-Ethylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)acetonitrile

CAS RN

90206-22-7
Record name (4-Ethylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling of 1-Ethyl-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a orange oil; ES-MS: M+=154.1: 1HNMR(DMSO-d6) 3.70 (s, 2H), 2.40-2.20 (m, 10H), 0.95 (t, 3H).
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